5-benzyloxy-N-methyl-2-nitroaniline
Overview
Description
5-Benzyloxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C14H14N2O3 It is characterized by the presence of a benzyloxy group, a nitro group, and a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloxy-N-methyl-2-nitroaniline typically involves the reaction of 5-fluoro-N-methyl-2-nitroaniline with benzyl alcohol in the presence of tetrabutyl ammonium chloride and potassium carbonate. The reaction is carried out in toluene under reflux conditions for approximately 3.5 hours. The reaction mixture is then cooled, and water is added to precipitate the product, which is subsequently filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-benzyloxy-N-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-benzyloxy-N-methyl-2-nitrobenzoic acid.
Scientific Research Applications
5-Benzyloxy-N-methyl-2-nitroaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Used in studies involving enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5-benzyloxy-N-methyl-2-nitroaniline depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-2-nitroaniline: Lacks the methyl group on the aniline nitrogen.
5-Methyl-2-nitroaniline: Lacks the benzyloxy group.
2-Nitroaniline: Lacks both the benzyloxy and methyl groups.
Uniqueness
5-Benzyloxy-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzyloxy and nitro groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Biological Activity
5-Benzyloxy-N-methyl-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a nitro group () at the 2-position, which is critical for its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. Similar compounds have been shown to influence:
- Enzyme Activity : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Cellular Signaling : It can modulate signal transduction pathways, impacting cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that compounds with nitro groups can affect several biochemical pathways, including those involved in:
- Antimicrobial Activity : Nitro-containing compounds are known for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Some studies suggest that nitroanilines can induce apoptosis in cancer cells by disrupting cellular mechanisms.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound found it effective against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 μM
This suggests that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study involving nitroaniline derivatives indicated that those with a benzyloxy substitution exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This emphasizes the role of structural modifications in biological activity .
- Mechanistic Insights : Research on similar nitro compounds has shown that they often require metabolic activation to exert their biological effects. For example, N-nitrosobenzyl derivatives demonstrated mutagenic properties in bacterial assays, indicating a potential pathway for DNA interaction .
- Therapeutic Potential : Ongoing research is exploring the use of this compound in drug development, particularly for targeting specific molecular pathways involved in cancer progression .
Properties
IUPAC Name |
N-methyl-2-nitro-5-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECXJADMKJXBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737845 | |
Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496837-94-6 | |
Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.